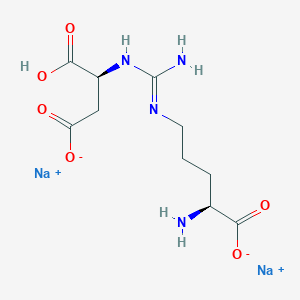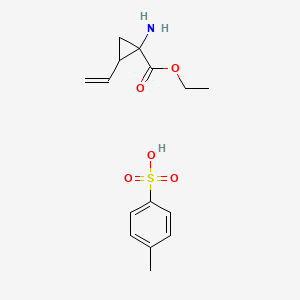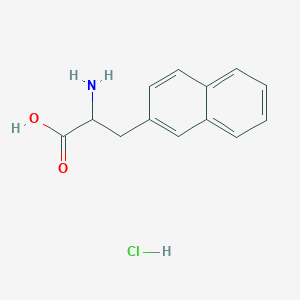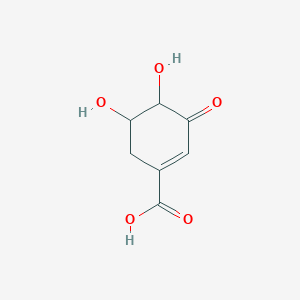
Argininosuccinic acid disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argininosuccinic acid disodium is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of citrulline and aspartic acid into arginine. This compound is essential for the detoxification of ammonia in the liver and is involved in the synthesis of nitric oxide, a vital signaling molecule in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Argininosuccinic acid disodium can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves the fermentation of microorganisms that express the necessary enzymes for the urea cycle. The fermentation broth is then processed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Argininosuccinic acid disodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce arginine and fumarate.
Oxidation: It can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and specific enzymes like argininosuccinate lyase.
Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.
Major Products
Hydrolysis: Produces arginine and fumarate.
Oxidation: Leads to the formation of various oxidized derivatives and reactive oxygen species.
Applications De Recherche Scientifique
Argininosuccinic acid disodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of the urea cycle and related metabolic pathways.
Biology: Investigated for its role in nitric oxide synthesis and its impact on cellular signaling.
Medicine: Studied for its potential therapeutic applications in treating urea cycle disorders and other metabolic conditions.
Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health
Mécanisme D'action
Argininosuccinic acid disodium exerts its effects primarily through its role in the urea cycle. It is cleaved by the enzyme argininosuccinate lyase to produce arginine and fumarate. Arginine is then further metabolized to produce nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.
Aspartic Acid: A precursor in the synthesis of argininosuccinic acid.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Uniqueness
Argininosuccinic acid disodium is unique due to its dual role in both the urea cycle and nitric oxide synthesis. This dual functionality makes it a critical compound for both detoxification of ammonia and regulation of blood flow and immune response .
Propriétés
Formule moléculaire |
C10H16N4Na2O6 |
|---|---|
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
Clé InChI |
NIOYXHIHRCWMMB-USPAICOZSA-L |
SMILES isomérique |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+] |
SMILES canonique |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385510.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)

![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)




![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)

